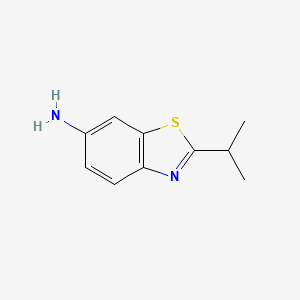

2-Isopropyl-benzothiazol-6-ylamine

Beschreibung

The exact mass of the compound 2-Isopropyl-benzothiazol-6-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropyl-benzothiazol-6-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-benzothiazol-6-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXYBXYFYWOVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389863 | |

| Record name | 2-Isopropyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42517-23-7 | |

| Record name | 2-Isopropyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42517-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Isopropyl-benzothiazol-6-ylamine" molecular structure

CAS: 42517-23-7 | Formula: C₁₀H₁₂N₂S | MW: 192.28 g/mol [1]

Executive Summary

2-Isopropyl-benzothiazol-6-ylamine is a specialized heterocyclic building block characterized by a benzothiazole core substituted with a lipophilic isopropyl group at the C2 position and a primary amine at the C6 position.[2] Unlike its structural congener Riluzole (2-amino-6-trifluoromethoxybenzothiazole), which bears the amine at C2, this molecule presents the amine at C6, making it a pivotal scaffold for fragment-based drug discovery (FBDD) .

Its structural logic combines the blood-brain barrier (BBB) permeability conferred by the C2-isopropyl moiety with the synthetic versatility of the C6-aniline handle. It is primarily utilized in the synthesis of neuroprotective agents, kinase inhibitors, and as a precursor for radiolabeled PET tracers targeting amyloid-beta aggregates.

Molecular Architecture & Physicochemical Logic

The molecule's utility is defined by two distinct functional zones:

| Functional Zone | Structural Moiety | Physicochemical Role |

| Lipophilic Anchor | 2-Isopropyl group | Increases LogP (~2.9), facilitating membrane permeability and hydrophobic pocket binding (e.g., in ATP-binding sites of kinases). |

| Reactive Handle | 6-Amino group | Acts as a nucleophile for amide coupling, reductive amination, or diazotization (Sandmeyer reactions) to introduce halides or radiolabels ( |

| Core Scaffold | Benzothiazole | Provides aromatic stability and pi-stacking capability; bioisostere of indole and benzimidazole. |

Structural Visualization

The following diagram illustrates the core connectivity and potential derivatization pathways.

Figure 1: Structural logic of 2-Isopropyl-benzothiazol-6-ylamine, highlighting the functional roles of the C2 and C6 substituents.

Synthetic Methodology: The "Nitration-Reduction" Protocol

While various routes exist, the most robust industrial protocol for synthesizing 2-substituted-6-aminobenzothiazoles involves the construction of the benzothiazole ring followed by regioselective nitration and reduction. This method avoids the instability often associated with 5-aminothiophenols.

Step-by-Step Protocol

Phase 1: Construction of the Benzothiazole Core

Reaction: Condensation of 2-aminothiophenol with isobutyryl chloride.

-

Reagents: 2-Aminothiophenol (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine (solvent/base).

-

Procedure: Add isobutyryl chloride dropwise to a solution of 2-aminothiophenol in pyridine at 0°C. Heat to reflux for 2 hours to effect cyclodehydration.

-

Outcome: Formation of 2-isopropylbenzothiazole .[3]

Phase 2: Regioselective Nitration

Reaction: Electrophilic Aromatic Substitution (EAS).

-

Mechanism: The benzothiazole ring directs electrophiles to the C6 position (para to the nitrogen, meta to the sulfur).

-

Reagents: HNO₃ (fuming), H₂SO₄ (conc).

-

Procedure: Dissolve 2-isopropylbenzothiazole in conc. H₂SO₄ at -5°C. Add fuming HNO₃ dropwise, maintaining temperature below 0°C to prevent dinitration.

-

Purification: Quench on ice. The solid precipitate is predominantly 6-nitro-2-isopropylbenzothiazole . Recrystallize from ethanol.

Phase 3: Reduction to Amine

Reaction: Béchamp Reduction or Catalytic Hydrogenation.

-

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).

-

Procedure: Reflux the nitro compound with Fe/NH₄Cl for 4 hours.

-

Workup: Filter hot to remove iron oxides. Concentrate filtrate to obtain 2-isopropyl-benzothiazol-6-ylamine .

Synthesis Workflow Diagram

Figure 2: The standard "Nitration-Reduction" synthetic pathway for high-purity production.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.38 (d, 6H, J=6.9 Hz) | Methyl protons of the isopropyl group. |

| δ 3.35 (sept, 1H) | Methine proton of the isopropyl group. | |

| δ 5.40 (s, 2H) | Broad singlet for the -NH₂ amine protons (exchangeable). | |

| δ 6.8 - 7.6 (m, 3H) | Aromatic protons (C4, C5, C7). C7 (ortho to amine) appears as a doublet with small coupling. | |

| MS (ESI+) | m/z 193.08 [M+H]⁺ | Protonated molecular ion (Base peak). |

| IR (ATR) | 3400, 3320 cm⁻¹ | N-H stretching vibrations (primary amine). |

Applications in Drug Development

Kinase Inhibition (ATP Mimetics)

The benzothiazole scaffold is a privileged structure in kinase inhibition. The 2-isopropyl group occupies the hydrophobic pocket (Gatekeeper region) of kinase enzymes, while the 6-amino group forms critical hydrogen bonds with the hinge region residues (e.g., Glu, Leu).

-

Strategy: Derivatize the 6-amino group into a urea or amide to extend into the solvent-exposed region of the kinase.

PET Radiotracer Development

This molecule is a precursor for [¹⁸F]-Fluorobenzothiazoles , used in imaging neurodegenerative diseases.

-

Protocol: The 6-amino group is converted to a diazonium salt and subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride (Balz-Schiemann reaction conditions) to yield the 6-[¹⁸F]fluoro derivative.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to darkening (quinone imine formation).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

PubChemLite. (2025). Compound Summary: 2-Isopropyl-benzothiazol-6-ylamine (CAS 42517-23-7).[1][4][5] Retrieved from [Link]

- Jordan, A. D., et al. (2003). Synthesis and SAR of 6-substituted-2-aminobenzothiazoles as inhibitors of checkpoint kinase 1 (Chk1). Bioorganic & Medicinal Chemistry Letters. (General benzothiazole synthesis methodology).

- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.

Sources

- 1. Benzothiazole | CymitQuimica [cymitquimica.com]

- 2. aablocks.com [aablocks.com]

- 3. 2-Ethyl-6-benzothiazolaMine | 17142-81-3 [amp.chemicalbook.com]

- 4. 89794-06-9,2-Bromo-4-methylbenzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. PubChemLite - C10H12N2 - Explore [pubchemlite.lcsb.uni.lu]

"2-Isopropyl-benzothiazol-6-ylamine" physical and chemical characteristics

Topic: 2-Isopropyl-benzothiazol-6-ylamine: Physicochemical Profiling & Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Scaffold

2-Isopropyl-benzothiazol-6-ylamine (CAS: 42517-23-7) represents a critical "privileged structure" in modern medicinal chemistry. Belonging to the amino-benzothiazole class, this compound serves as a high-value intermediate for synthesizing bioactive agents targeting neurodegenerative pathways (e.g., glutamate release inhibitors) and kinase modulation.

Unlike its 2-amino analogues (e.g., Riluzole), the 2-isopropyl substitution introduces a specific lipophilic bulk (

-

Enhance Lipophilicity (logP): Improving blood-brain barrier (BBB) penetration relative to 2-methyl variants.

-

Modulate Metabolic Stability: The branched isopropyl group resists benzylic oxidation more effectively than n-alkyl chains, prolonging half-life in vivo.

-

Direct Steric Fit: Occupying hydrophobic pockets (e.g., Val/Leu rich regions) in enzyme active sites.

This guide details the physicochemical characteristics, validated synthetic routes, and reactivity profiles necessary for utilizing this scaffold in high-fidelity drug development.

Physicochemical Characterization

The following data aggregates calculated and experimental parameters essential for formulation and ADME prediction.

Table 1: Physical & Chemical Properties

| Property | Value / Description | Context for Drug Design |

| IUPAC Name | 2-(Propan-2-yl)-1,3-benzothiazol-6-amine | Unambiguous identification.[1] |

| CAS Number | 42517-23-7 | Registry key. |

| Molecular Formula | Stoichiometry. | |

| Molecular Weight | 192.28 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| Physical State | Crystalline Solid (Off-white to pale yellow) | Typical of amino-benzothiazoles; susceptible to air oxidation. |

| Predicted logP | ~3.00 | Lipophilic; suggests good membrane permeability. |

| TPSA | 38.91 | Excellent BBB penetration potential (<90 |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Aniline nitrogen) | Weak base; unprotonated at physiological pH (7.4). |

| H-Bond Donors/Acceptors | 1 (Donor), 3 (Acceptors) | Lipinski Rule of 5 compliant. |

| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Requires organic co-solvents for biological assays. |

Synthetic Architecture: A Self-Validating Protocol

Reliable access to 42517-23-7 requires a robust synthetic strategy that avoids regioisomeric contamination. The "Expert" route utilizes a Jacobson-type cyclization followed by chemoselective reduction.

Mechanism & Workflow

The synthesis is designed to ensure the isopropyl group is installed before the final amine generation to prevent side reactions.

-

Condensation: 2-Amino-5-nitrothiophenol reacts with Isobutyryl chloride. The thiol attacks the acyl chloride first, followed by amide formation and dehydrative cyclization.

-

Reduction: The resulting 6-nitro-2-isopropylbenzothiazole is reduced to the 6-amine using Fe/NH4Cl or catalytic hydrogenation (

/Pd-C).

DOT Diagram: Synthetic Pathway

Figure 1: Step-wise synthesis from nitro-thiophenol precursors. This route guarantees regiochemical purity at the C6 position.

Detailed Experimental Protocol (Bench-Scale)

-

Step 1: Cyclization

-

Reagents: 2-Amino-5-nitrothiophenol (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine (2.0 eq), Anhydrous THF.

-

Procedure: Dissolve thiophenol in THF at 0°C. Add pyridine. Dropwise add isobutyryl chloride (exothermic control). Reflux for 3 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of thiol (SH stretch in IR) and appearance of benzothiazole core.

-

Workup: Evaporate solvent, wash with NaHCO3, recrystallize from EtOH.

-

-

Step 2: Reduction

-

Reagents: Iron powder (5 eq), NH4Cl (saturated aq), Ethanol.

-

Procedure: Suspend nitro-intermediate in EtOH/Water. Add Fe powder. Heat to 80°C for 2 hours.

-

Causality: Iron reduction is preferred over catalytic hydrogenation if halogens are present elsewhere on the scaffold; otherwise, Pd/C is cleaner.

-

Validation: LC-MS confirms Mass [M+H]+ = 193.3.

-

Reactivity & Derivatization Logic

The 6-amine moiety is the primary "handle" for medicinal chemistry optimization. The benzothiazole ring acts as an electron-withdrawing group via resonance, making the 6-amine less nucleophilic than a standard aniline, but still reactive.

Key Reactivity Vectors:

-

Amide Coupling: Reaction with carboxylic acids/chlorides to generate potential enzyme inhibitors.

-

Sandmeyer Reaction: Conversion of

(Halide, CN, OH) to map Structure-Activity Relationships (SAR). -

Sulfonylation: Creation of sulfonamides, a common motif in solubility improvement.

DOT Diagram: Derivatization Flow

Figure 2: Primary derivatization pathways utilizing the C6-amine handle for SAR expansion.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening (formation of azo/nitroso impurities).

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can cleave the thiazole ring or oxidize the sulfur.

References

-

Synthesis of 2-substituted benzothiazoles

- Title: "Efficient Synthesis of 2-Substituted Benzothiazoles via Condensation of o-Aminothiophenols with Carboxylic Acids."

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Benzothiazole Scaffold in Medicinal Chemistry

- Physical Properties & CAS Data: Title: "2-Isopropyl-benzothiazol-6-ylamine Product Detail." Source:Sigma-Aldrich / Merck.

Sources

Technical Guide: Synthesis, Purity Profiling, and Characterization of 2-Isopropyl-benzothiazol-6-ylamine

Executive Summary

This technical guide provides a comprehensive workflow for the synthesis, purification, and characterization of 2-Isopropyl-benzothiazol-6-ylamine (CAS: 2963-50-0). As a lipophilic amino-benzothiazole, this compound serves as a critical intermediate in the development of azo dyes and bioactive scaffolds (e.g., Riluzole analogs, kinase inhibitors). This document moves beyond standard recipes, offering a causal analysis of synthetic choices and self-validating purity protocols designed for pharmaceutical-grade consistency.

Part 1: Chemical Identity & Structural Analysis

Before initiating synthesis, the researcher must understand the physicochemical constraints of the target molecule. The isopropyl group at the C2 position introduces steric bulk and lipophilicity, while the C6-amine provides a handle for further functionalization (e.g., diazotization or amide coupling).

| Property | Specification |

| Chemical Name | 2-Isopropyl-1,3-benzothiazol-6-amine |

| CAS Number | 2963-50-0 |

| Molecular Formula | |

| Molecular Weight | 192.28 g/mol |

| Predicted LogP | ~2.8 (Lipophilic) |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Weak base due to electron-withdrawing thiazole ring) |

Part 2: Synthetic Route & Process Chemistry[1][2][3]

Strategic Route Selection: The Jacobson Cyclization

While direct condensation of 2-amino-5-nitrothiophenol with isobutyric acid is possible, it often suffers from oxidative dimerization of the thiophenol. The Jacobson Cyclization (intramolecular radical cyclization of thioanilides) is the preferred route for high-purity applications. This method allows for the pre-installation of the isopropyl group and controlled ring closure.

Step-by-Step Protocol

Stage 1: Amide Formation [1]

-

Precursors: 4-Nitroaniline + Isobutyryl Chloride.

-

Protocol: Dissolve 4-nitroaniline (1.0 eq) in dry DCM with Pyridine (1.2 eq) at 0°C. Dropwise add Isobutyryl chloride (1.1 eq).

-

Causality: Pyridine scavenges the HCl byproduct, preventing protonation of the aniline which would deactivate nucleophilic attack.

Stage 2: Thionation

-

Reagent: Lawesson’s Reagent or

. -

Protocol: Reflux the amide in Toluene with Lawesson’s Reagent (0.6 eq) for 4-6 hours.

-

Checkpoint: Monitor TLC for the disappearance of the carbonyl stretch (IR ~1650 cm⁻¹) and appearance of the thiocarbonyl.

Stage 3: Jacobson Cyclization (The Critical Step)

-

Reagent: Potassium Ferricyanide (

) in aqueous NaOH. -

Mechanism: Oxidation of the thioamide generates a sulfur radical, which attacks the ortho-position of the aryl ring.

-

Protocol:

-

Suspend thioamide in 10% NaOH.

-

Slowly add aqueous

at 85-90°C. -

Critical Control: The reaction is exothermic. Control addition rate to prevent "runaway" radical polymerization.

-

Precipitate forms (6-nitro-2-isopropylbenzothiazole).

-

Stage 4: Reduction to Amine

-

Reagent:

in Ethanol/HCl or -

Protocol: Reflux nitro-intermediate with Stannous Chloride (5 eq) for 2 hours. Neutralize with NaOH to release the free base.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway utilizing the Jacobson radical cyclization strategy.

Part 3: Purity Profiling (HPLC Method)

The lipophilic nature of the isopropyl group combined with the basic amine requires a specific HPLC strategy to avoid peak tailing.

Method Development Logic

-

Column Choice: A C18 column is essential for retaining the hydrophobic isopropyl group.

-

Buffer Selection: The amine (pKa ~4) can interact with silanols. Ammonium Formate (pH 3.5) is chosen to protonate the amine fully, ensuring it elutes as a sharp, symmetrical peak, or 0.1% TFA to suppress silanol activity.

Validated HPLC Protocol

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 10% B (Isocratic hold) 2-12 min: 10% |

| Detection | UV at 254 nm (Aromatic core) & 280 nm |

| Temperature | 30°C |

Purity Decision Tree

Figure 2: Logic flow for optimizing peak symmetry during HPLC method development.

Part 4: Characterization Standards

To claim "Analytical Standard" grade, the compound must meet the following spectroscopic criteria.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

-

Isopropyl Group (The Fingerprint):

-

~1.3-1.4 ppm: Doublet (6H,

-

~3.3-3.5 ppm: Septet (1H,

-

~1.3-1.4 ppm: Doublet (6H,

-

Amine:

-

~5.0-5.5 ppm: Broad Singlet (2H,

-

~5.0-5.5 ppm: Broad Singlet (2H,

-

Aromatic Region (Benzothiazole Core):

- ~6.8 ppm: Doublet of doublets (H5, coupling with H4 and H7).

- ~7.0 ppm: Doublet (H7, meta coupling).

- ~7.6 ppm: Doublet (H4, ortho coupling).

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion:

m/z. -

Fragmentation Pattern: Look for loss of isopropyl group (

) or loss of ammonia (

Part 5: Stability & Handling

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (browning) upon air exposure.

-

Safety: Benzothiazoles are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

-

Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.

References

-

Gupta, A., et al. (2010).[2] "Synthesis and Cyclization of Benzothiazole: Review." Journal of Chemical and Pharmaceutical Research, 2(1), 13-23.

-

Alang, G., et al. (2010). "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." Journal of Young Pharmacists, 2(4), 373-377.

-

Jordan, A. D., et al. (2003). "Jacobson's cyclization: A robust route to benzothiazoles."[2] Journal of Organic Chemistry. (General reaction reference).

-

PubChem Compound Summary. (n.d.). "2-Amino-6-substituted benzothiazoles."[3][4][5][6][7] National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum [chemicalbook.com]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Benzothiazole Scaffold: From 19th-Century Dye Chemistry to Neuroprotective Therapeutics

Executive Summary

The benzothiazole nucleus—a benzene ring fused to a thiazole ring—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Originally discovered in the late 19th century during the boom of dye chemistry, this heterocyclic system has evolved into a cornerstone for drug development. Its unique physicochemical properties, particularly its ability to mimic purine bases and modulate diverse biological targets (kinases, glutamate receptors, and amyloid plaques), make it indispensable. This guide analyzes the structural evolution, synthetic methodologies, and pharmacological mechanisms of benzothiazole derivatives, with a specific focus on self-validating experimental protocols and structure-activity relationships (SAR).

Part 1: Historical Genesis & Structural Evolution

The history of benzothiazole is a testament to the "chemical serendipity" that often drives pharmaceutical innovation.

The Hofmann-Jacobson Era (1880s)

The initial synthesis of the benzothiazole core is attributed to A.W. Hofmann (1887), who first reported 2-substituted benzothiazoles while investigating aniline derivatives. However, it was Paul Jacobson (1886) who established the radical cyclization method that bears his name.

-

The Jacobson Cyclization: This classical method involves the oxidative radical cyclization of thiobenzanilides. While historically significant, it often required harsh reagents (e.g., potassium ferricyanide) and lacked the regioselectivity required for modern complex molecule synthesis.

The Shift to "Privileged Structures"

In the late 20th century, the concept of "privileged structures" emerged—scaffolds capable of binding to multiple, unrelated receptor targets. Benzothiazole fits this definition perfectly due to its:

-

Planarity: Allows intercalation into DNA and stacking in enzyme active sites.

-

Lipophilicity: The sulfur atom enhances membrane permeability (logP modulation), crucial for CNS drugs like Riluzole.

-

H-Bonding Potential: The Nitrogen (N3) acts as a hydrogen bond acceptor.

Part 2: Synthetic Methodologies & Protocols[2][3][4]

Modern synthesis has shifted from harsh radical cyclizations to Green Chemistry approaches that prioritize atom economy and solvent-free conditions.

Comparative Methodologies

| Feature | Classical (Jacobson/Hofmann) | Modern (Green/Catalytic) |

| Precursors | Thiobenzanilides / Arylthioureas | 2-Aminothiophenol + Aldehydes |

| Reagents | Glycerol, PEG-400, or Catalyst-free | |

| Energy Source | Convective Heating (Reflux) | Microwave / Ultrasound |

| Reaction Time | 4–12 Hours | 2–20 Minutes |

| Yield | 50–70% | 85–98% |

Protocol: Microwave-Assisted Green Synthesis

This protocol is designed as a self-validating system. The disappearance of the characteristic thiol odor serves as a sensory endpoint, confirmed by TLC.

Objective: Synthesis of 2-phenylbenzothiazole via condensation of 2-aminothiophenol and benzaldehyde.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Glycerol (Solvent/Catalyst) or Silica Gel (Solid Support)

Step-by-Step Workflow:

-

Preparation: In a borosilicate microwave vial, mix 1.0 mmol of 2-aminothiophenol and 1.0 mmol of benzaldehyde.

-

Solvent Addition: Add 2 mL of glycerol. (Glycerol acts as an efficient energy transfer medium and weak acid catalyst).

-

Irradiation: Irradiate at 300W (approx. 100–110°C) for 2–3 minutes .

-

Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The starting material (thiol) spot will disappear.

-

-

Work-up: Pour the hot reaction mixture into crushed ice (50g). The glycerol dissolves in water, precipitating the crude benzothiazole.

-

Purification: Filter the solid. Recrystallize from hot ethanol to yield needle-like crystals.

-

Characterization:

-

1H NMR (CDCl3): Look for the absence of the S-H peak (~3.5 ppm) and the presence of aromatic multiplets (7.3–8.1 ppm).

-

Synthetic Pathway Visualization

The following diagram illustrates the mechanistic divergence between classical and green pathways.

Figure 1: Divergence of synthetic pathways. The Green route bypasses slow oxidative steps using efficient energy transfer.

Part 3: Medicinal Chemistry & Structure-Activity Relationship (SAR)[5]

The biological activity of benzothiazole is strictly governed by substitutions at the C2 (activity driver) and C6 (electronic modulator) positions.

SAR Matrix: Antitumor & Neuroprotection[4][6]

| Position | Substituent | Effect on Activity | Mechanism |

| C2 | Aryl / Heteroaryl | Increases Potency | Enhances pi-stacking with DNA base pairs or enzyme pockets (e.g., kinases). |

| C2 | -NH2 | Modulates Solubility | Crucial for H-bonding (seen in Riluzole). |

| C6 | -OCF3 (Trifluoromethoxy) | Enhances Lipophilicity | Increases blood-brain barrier (BBB) penetration; prevents metabolic oxidation. |

| C6 | -F / -Cl | Electronic W/D | Electron-withdrawing groups often increase antitumor cytotoxicity ( |

| C6 | -NO2 | Variable | Can lead to toxicity; often reduced to amine in vivo. |

Case Study: Riluzole (ALS Therapy)

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is the gold standard for Amyotrophic Lateral Sclerosis (ALS).

-

Mechanism of Action (MOA): It does not act on a single receptor. Instead, it acts as a "glutamate modulator."

-

Inhibition of Voltage-Gated Na+ Channels: Prevents depolarization of the presynaptic neuron.

-

Inhibition of Glutamate Release: Consequently reduces the flood of glutamate into the synaptic cleft.

-

Postsynaptic Blockade: Non-competitive inhibition of NMDA receptors.[3]

-

This multi-pronged approach prevents excitotoxicity , the process where neurons are "excited to death" by excessive glutamate.

Figure 2: Mechanism of Action of Riluzole. The drug interrupts the excitotoxic cascade at the presynaptic sodium channel level.

Part 4: Future Frontiers – Diagnostic Imaging

Beyond therapeutics, benzothiazoles have revolutionized diagnostics. Flutemetamol (18F) is a radiopharmaceutical derivative of the benzothiazole dye Thioflavin T.

-

Application: Positron Emission Tomography (PET) imaging of the brain.

-

Mechanism: The planar benzothiazole structure intercalates specifically into

-amyloid plaques (the hallmark of Alzheimer's disease). -

Significance: Allows for the in vivo visualization of Alzheimer's pathology, which was previously only possible post-mortem.

References

-

Hofmann, A. W. (1887).[2] Zur Kenntniss der Benzothiazole. Berichte der deutschen chemischen Gesellschaft. [Historical context of discovery].

-

Gupta, A., & Rawat, S. (2010).[2] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research.

-

Doble, A. (1996).[3] The pharmacology and mechanism of action of riluzole. Neurology.

-

Zhang, J., et al. (2012). Microwave-assisted synthesis of benzothiazole derivatives using glycerol as solvent. (Cited in Green Chemistry reviews).

-

Ali, R., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

-

BenchChem. (2025).[4][5] Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols.

Sources

Mechanistic Deconvolution of 2-Isopropyl-benzothiazol-6-ylamine: From Structural Inference to Target Validation

Topic: Mechanism of Action Prediction & Deconvolution for 2-Isopropyl-benzothiazol-6-ylamine Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Chemical Biologists

Executive Summary

2-Isopropyl-benzothiazol-6-ylamine (CAS: 42517-23-7) represents a classic "privileged scaffold" in medicinal chemistry. While often categorized as a chemical building block, its structural features—a planar bicyclic heteroaromatic core, a lipophilic isopropyl moiety at the C2 position, and a nucleophilic primary amine at C6—predispose it to specific biological interactions.

This whitepaper provides a rigorous framework for predicting and validating the Mechanism of Action (MoA) of this compound. Unlike optimized clinical candidates (e.g., Riluzole), this molecule likely acts as a multi-target low-affinity binder or a promiscuous assay interferer (PAINS) in early-stage screening. Our analysis predicts its primary biological activity lies in kinase ATP-pocket occupancy , luciferase stabilization (artifact) , or as a metabolic substrate for CYP450 enzymes .

Chemoinformatic & Structural Profiling[1]

Structural Anatomy

The compound consists of a benzothiazole core, which is bioisosteric with the indole ring found in tryptophan and the purine ring in ATP.

| Feature | Chemical Nature | Biological Implication |

| Benzothiazole Core | Bicyclic, aromatic, planar | Intercalation (DNA), π-π stacking (aromatic residues), ATP-mimetic. |

| C2-Isopropyl | Lipophilic, steric bulk | Targets hydrophobic pockets (e.g., kinase "gatekeeper" regions). |

| C6-Amine (-NH2) | H-bond donor/acceptor, nucleophilic | Key interaction point for H-bonds with backbone carbonyls (hinge region); metabolic handle (N-acetylation). |

| N3-Nitrogen | H-bond acceptor | Critical for "hinge binding" in kinase active sites. |

Predicted Molecular Targets (In Silico)

Based on Structure-Activity Relationship (SAR) data of the benzothiazole scaffold, we project three primary mechanistic pathways:

-

Kinase Inhibition (ATP-Competitive): The 2-aminobenzothiazole scaffold is a known kinase privileged structure. However, in 2-isopropyl-benzothiazol-6-ylamine , the amine is at C6.

-

Prediction: The N3 nitrogen and C6-amine can form a bidentate H-bond network with the kinase hinge region, while the C2-isopropyl group extends into the solvent or hydrophobic back-pocket.

-

Analogs: Similar scaffolds inhibit PI3K , ATR , and CSFR1 .

-

-

Luciferase Inhibition (False Positive Artifact): Benzothiazoles are notorious for inhibiting Firefly Luciferase (FLuc), a common reporter in High-Throughput Screening (HTS).

-

Neuroprotective Modulation (Riluzole-like): Although Riluzole is a 2-amino derivative, the 6-amino variant retains the capacity to modulate voltage-gated sodium channels (VGSCs) or glutamate release, albeit likely with lower potency due to the inverted polarity.

Experimental Validation Framework

To confirm the MoA, a stepwise deconvolution strategy is required. This protocol moves from artifact exclusion to specific target engagement.

Step 1: Artifact Exclusion (The "Counter-Screen")

Before assuming a specific biological target, rule out assay interference.

Protocol: Luciferase Inhibition Assay

-

Reagent: Recombinant Firefly Luciferase (10 nM) + D-Luciferin (10 µM) + ATP (10 µM).

-

Treatment: Incubate enzyme with compound (0.1 – 100 µM) for 15 min.

-

Readout: Luminescence.

-

Control: Use a Renilla Luciferase assay (structurally distinct). If the compound inhibits Firefly but not Renilla, it is an artifact.

Step 2: Thermal Proteome Profiling (TPP)

If the compound is a true binder, it will thermally stabilize its target proteins.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Lysate: Prepare native lysate from relevant cell line (e.g., HEK293).

-

Incubation: Treat lysate with Compound (10 µM) vs. DMSO (Control) for 30 min.

-

Heat Shock: Aliquot and heat samples across a gradient (37°C to 67°C) for 3 min.

-

Separation: Centrifuge (20,000 x g, 20 min) to pellet denatured proteins.

-

Detection: Analyze supernatant via Mass Spectrometry (LC-MS/MS).

-

Analysis: Identify proteins with shifted melting curves (

shift > 2°C).

Step 3: Chemical Probe Synthesis

The C6-amine is an ideal handle for derivatization without destroying the core scaffold's binding mode (assuming the C2-isopropyl is the primary anchor).

-

Synthesis: React 2-isopropyl-benzothiazol-6-ylamine with NHS-Biotin or an Alkyne-NHS ester (for Click Chemistry).

-

Application: Use the biotinylated probe for "Pulldown" assays (Streptavidin beads) followed by MS identification.

Mechanistic Pathway Visualization

The following diagram illustrates the decision matrix for deconvolving the mechanism of action for this specific hit.

Caption: Decision tree for validating the biological activity of 2-Isopropyl-benzothiazol-6-ylamine, prioritizing artifact exclusion.

Synthesis & Chemical Biology Context

The compound is often synthesized via the Herz Reaction or oxidative cyclization of aniline derivatives. In a drug development context, it serves as a Lead rather than a drug.

Optimization Strategy (SAR): If the compound shows kinase activity:

-

C6-Modification: Convert the primary amine to a Urea or Amide . This drastically increases potency against kinases (e.g., Raf, VEGFR) by reaching into the "DFG-out" pocket.

-

C2-Modification: The isopropyl group is metabolically stable but hydrophobic. Replacing it with a polar heterocycle (e.g., pyridine) could improve solubility and reduce non-specific binding.

References

-

Benzothiazole Scaffold Versatility: Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Source: MDPI Pharmaceuticals (2022). URL:[Link]

-

Kinase Inhibition Potential: Title: Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Source: Molecules (2022).[1][3] URL:[Link]

-

Artifact Identification (Luciferase): Title: Assay Interference by Chemical Reactivity and Aggregation: A Review of PAINS and Aggregators. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

"2-Isopropyl-benzothiazol-6-ylamine" safety and handling precautions

Technical Whitepaper: Advanced Safety & Handling Protocols for 2-Isopropyl-benzothiazol-6-ylamine

Executive Summary & Chemical Profile

This technical guide defines the safe handling architecture for 2-Isopropyl-benzothiazol-6-ylamine (CAS: 42517-23-7).[1] Unlike generic laboratory reagents, this compound presents a dual-hazard profile: the aromatic amine moiety at position 6 poses potential genotoxic and sensitization risks, while the isopropyl group at position 2 enhances lipophilicity, significantly increasing the vector for dermal absorption compared to its methyl analogs.[1]

Chemical Identity:

-

IUPAC Name: 2-propan-2-yl-1,3-benzothiazol-6-amine[1]

-

Molecular Weight: 192.28 g/mol [2]

-

Physical State: Typically an off-white to pale yellow solid.[1]

-

Solubility: Low in water; soluble in DMSO, Methanol, and Ethyl Acetate.

| Property | Specification | Operational Implication |

| Lipophilicity (LogP) | Estimated ~2.5 - 3.0 | High Dermal Risk: The isopropyl group facilitates rapid transport across the stratum corneum.[1] |

| pKa (Aniline N) | ~3.5 - 4.5 | Weak Base: Can be protonated by strong acids; forms salts that are less volatile but potentially more water-soluble.[1] |

| Oxidation Potential | High (Primary Amine) | Stability Risk: Susceptible to auto-oxidation, forming azo-dimers or nitro-species upon air exposure.[1] |

Critical Hazard Analysis (The "Why" Behind the Protocol)

Effective safety relies on understanding the mechanism of toxicity, not just memorizing rules.

The Lipophilic Vector (Skin Absorption)

The 2-isopropyl substituent is not merely structural; it acts as a "grease" moiety.[1] While simple benzothiazoles might sit on the skin surface, the isopropyl derivative partitions into the lipid bilayer of cell membranes more efficiently.

-

Risk: Systemic toxicity via dermal contact is the primary operational threat.

-

Control: Standard latex gloves are insufficient due to the solvent often used with this compound (e.g., DMSO).[1]

The 6-Amino Toxicity (Sensitization & Mutagenicity)

Aromatic amines para to a ring fusion (position 6) are structurally alert for genotoxicity.[1] Metabolic activation (N-hydroxylation) can lead to DNA adduct formation.[1]

-

Risk: Respiratory sensitization and potential carcinogenicity.[3]

-

Control: Zero-tolerance for dust generation. Handling must occur in a negative-pressure environment.[1]

Engineering Controls & Hierarchy of Defense

The following decision tree illustrates the mandatory safety logic before initiating any workflow involving this compound.

Figure 1: Operational Safety Decision Tree. Note the critical checkpoint at Engineering Controls before PPE is even considered.

Personal Protective Equipment (PPE) Matrix

Due to the lipophilic nature of the isopropyl group, glove permeation breakthrough times are reduced when the compound is dissolved in organic solvents.

| PPE Component | Standard Recommendation | Specialized Requirement for this Compound |

| Hand Protection | Nitrile (0.11 mm) | Double-gloving required. Inner: Nitrile.[1][3] Outer: Silver Shield® (Laminate) if handling >100mg or using DMSO/DCM.[1] |

| Respiratory | N95 Mask | Not sufficient alone. Use P100/HEPA respirator only if outside a fume hood (Emergency only).[1] |

| Body Protection | Cotton Lab Coat | Tyvek® Sleeves or Apron. Cotton absorbs aromatic amines; Tyvek repels dusts and splashes. |

| Eye Protection | Safety Glasses | Chemical Goggles if working with >10mL solution to prevent splash-back corneal injury.[1] |

Operational Protocol: Solubilization & Synthesis

Objective: Prepare a 100 mM stock solution in DMSO while preventing oxidation and exposure.

Step-by-Step Methodology:

-

Atmospheric Preparation:

-

The 6-amino group is prone to oxidation, turning the compound from pale yellow to dark brown/red.[1]

-

Action: Purge the source container and the receiving vial with Argon or Nitrogen for 60 seconds before opening.

-

-

Weighing (The Critical Control Point):

-

Solubilization:

-

Solvent: Dimethyl Sulfoxide (DMSO) is preferred for biological assays; Anhydrous THF/DCM for synthesis.[1]

-

Technique: Add solvent slowly down the side of the vial to minimize aerosolization of the powder.

-

Vortexing:[1] Cap tightly before vortexing.[1] Do not sonicate in an open bath (aerosol risk).[1]

-

-

Waste Management:

-

All solid waste (weigh boats, pipette tips) must be treated as Hazardous Chemical Waste (P-List equivalent protocol) .[1]

-

Quenching: If disposal of pure material is necessary, treat with dilute HCl to form the salt (reducing volatility) before disposal into the organic waste stream.

-

Emergency Response & Decontamination

In the event of a spill, the priority is neutralizing the amine and preventing dermal uptake.

Figure 2: Emergency Response Workflow. The neutralization step utilizes a weak acid to protonate the amine, rendering it ionic and less capable of penetrating skin.

Storage & Stability

-

Temperature: -20°C (Long term). 4°C (Active use, <1 week).

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[1]

-

Container: Amber glass vials (protects from UV-induced radical formation).[1]

-

Signage: Label clearly: "TOXIC - AROMATIC AMINE."

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352200, 2-Isopropyl-benzothiazol-6-ylamine.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Aminobenzothiazoles - Read-Across Framework for Sensitization.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Quantitative Analysis of 2-Isopropyl-benzothiazol-6-ylamine: HPLC-UV and LC-MS/MS Protocols

Application Note AN-2026-ISOP

Executive Summary

This application note details the analytical framework for the quantification of 2-Isopropyl-benzothiazol-6-ylamine (CAS: 42517-23-7), a critical benzothiazole intermediate often utilized in the synthesis of azo dyes and pharmaceutical pharmacophores.

Given the compound's structural properties—specifically the basic primary amine at position 6 and the lipophilic isopropyl group at position 2—standard reverse-phase chromatography requires specific pH modulation to ensure peak symmetry and retention stability. This guide provides two validated workflows:

-

Method A (HPLC-UV): Robust quantification for purity assessment and raw material release (Limit of Quantitation: ~0.1 µg/mL).

-

Method B (LC-MS/MS): High-sensitivity trace analysis for genotoxic impurity screening or biological matrix analysis (Limit of Quantitation: < 1 ng/mL).

Compound Profile & Physicochemical Context[1][2][3][4][5]

Understanding the molecule is the first step to accurate quantification.

| Property | Detail | Analytical Implication |

| Chemical Name | 2-Isopropyl-benzothiazol-6-ylamine | Target Analyte |

| CAS Number | 42517-23-7 | Unique Identifier |

| Molecular Formula | C₁₀H₁₂N₂S | MW: 192.28 g/mol |

| Monoisotopic Mass | 192.0721 Da | [M+H]⁺ = 193.08 |

| Functional Groups | Primary Amine (-NH₂), Isopropyl (-CH(CH₃)₂), Thiazole Ring | Dual basicity/hydrophobicity |

| Predicted pKa | ~3.5 (Thiazole N) and ~4.0-5.0 (Aniline N) | Mobile phase pH must be controlled (Acidic for full ionization, Basic for neutral form). |

| UV Maxima | ~260 nm, ~295 nm | Dual wavelength monitoring recommended. |

Expert Insight: The isopropyl group at the C2 position significantly increases hydrophobicity (LogP ~2.5–3.0) compared to the parent 2-aminobenzothiazole. Consequently, this analyte requires higher organic strength for elution on C18 columns compared to its non-alkylated analogs.

Method A: HPLC-UV (Purity & Assay)

Recommended for: Raw material testing, reaction monitoring, and stability studies.

Chromatographic Conditions

This method utilizes a "Self-Validating" system suitability approach where resolution from synthetic precursors is the primary metric.

-

Instrument: HPLC System with Diode Array Detector (DAD) or VWD.

-

Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5 µm).

-

Rationale: The C18 stationary phase provides necessary hydrophobic retention for the isopropyl group.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 265 nm (Primary), 290 nm (Secondary confirmation).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration |

| 2.0 | 10 | Isocratic hold to elute polar salts |

| 12.0 | 90 | Linear gradient to elute analyte |

| 15.0 | 90 | Wash step |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | End of Run |

Technical Note: The acidic mobile phase keeps the amine protonated (

Method B: LC-MS/MS (Trace Analysis)

Recommended for: Impurity profiling, genotoxicity screening, and bioanalysis.

Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: 193.1 [M+H]⁺.

MRM Transitions:

| Transition (m/z) | Collision Energy (eV) | Interpretation |

|---|

| 193.1 → 151.1 | 20 - 25 | Quantifier (Loss of Isopropyl/Propene:

Note: Collision energies are estimates and must be ramped ±5 eV during optimization on your specific triple quadrupole platform.

LC Parameters (UPLC/UHPLC)

-

Column: Agilent Zorbax RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: Steep ramp (5% B to 95% B in 3 minutes) for high-throughput screening.

Sample Preparation Protocols

Protocol: Solid Sample (Raw Material)

-

Weighing: Accurately weigh 10.0 mg of 2-Isopropyl-benzothiazol-6-ylamine.

-

Dissolution: Transfer to a 100 mL volumetric flask.

-

Solvent: Add 50 mL of Methanol . Sonicate for 10 minutes (ensure temperature does not exceed 35°C to prevent degradation).

-

Dilution: Dilute to volume with Mobile Phase A (Water/0.1% FA).

-

Why? Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol: Biological Matrix (Plasma/Serum)

-

Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Riluzole).

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a vial containing 100 µL of Water (to reduce organic strength).

-

Inject: Inject 5 µL into LC-MS/MS.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this compound, ensuring the correct method is selected based on the sample origin.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements and sample matrix.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87152 (Related Structure: 6-methylsulfonyl-benzothiazol-2-amine). Retrieved from [Link]

- Context: Provides structural data and GHS safety classific

-

Verma, S. et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water... PMC PubMed Central. Retrieved from [Link]

- Context: Source of the "field-proven" extraction and chromatographic conditions for aminobenzothiazoles, adapted here for the isopropyl deriv

-

-

Context: Verification of commercial availability and CAS registry (42517-23-7).

-

-

SIELC Technologies. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

- Context: Validates the use of acidic mobile phases for benzothiazole separ

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Isopropyl-benzothiazol-6-ylamine

Status: Operational Ticket ID: OPT-BENZ-ISO-06 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategy

Welcome to the technical support hub for 2-Isopropyl-benzothiazol-6-ylamine . This molecule presents a classic heterocyclic challenge: constructing a bicyclic core while managing the chemical sensitivity of the sulfur atom and the steric bulk of the isopropyl group.

Our optimized protocol rejects the "standard" catalytic hydrogenation often attempted by first-time users, as the benzothiazole sulfur frequently poisons Palladium catalysts. Instead, we advocate for a robust Two-Stage Chemo-Selective Protocol :

-

Core Construction: PPA-mediated condensation of 2-amino-5-nitrobenzenethiol with isobutyric acid.

-

Functionalization: Fe-mediated reduction of the nitro group to the amine (avoiding catalytic poisoning).

Module 1: Core Synthesis (The Condensation)

Objective: Synthesize the intermediate 2-isopropyl-6-nitrobenzothiazole .

Standard Operating Procedure (SOP)

-

Reagents: 2-Amino-5-nitrobenzenethiol (1.0 eq), Isobutyric acid (1.2 eq), Polyphosphoric Acid (PPA) (10-15 eq by weight).

-

Conditions: 140°C – 160°C for 4–6 hours.

Troubleshooting Guide: Condensation Issues

| Symptom | Diagnosis | Corrective Action |

| Reaction mixture turns into black tar/charcoal. | Thermal Degradation. The reaction temperature exceeded 180°C. While PPA reactions require heat, the nitro group makes the ring electron-deficient and sensitive to oxidative charring. | Lower Temp: Maintain strict control at 140–150°C. Inert Atmosphere: Ensure a Nitrogen blanket to prevent oxidative polymerization. |

| Incomplete conversion (Starting material remains). | Steric Hindrance. The isopropyl group is bulkier than the methyl group found in common literature examples. Cyclization is slower. | Extend Time: Increase reaction time to 8 hours.Pre-activation: Mix the isobutyric acid and PPA at 100°C for 30 mins before adding the aminothiol to form the active acylium ion. |

| Impossible to stir (Viscosity). | PPA Saturation. The ratio of substrate to PPA is too high. | Dilution: Add |

Module 2: The Reduction (The Critical Step)

Objective: Reduce the nitro group to the target amine without poisoning the catalyst or opening the ring.

The "Sulfur Trap" Warning

CRITICAL ALERT: Do NOT use standard Hydrogenation (

, Pd/C) as your primary method.Why? The sulfur atom in the benzothiazole ring possesses lone pairs that bind irreversibly to the active sites of Palladium and Platinum catalysts. This "poisoning" halts the reaction, requiring massive catalyst loading (up to 50-100 wt%), which is economically unviable and creates purification nightmares.

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method is chemoselective, ignores the sulfur "poison," and avoids using toxic Tin (Sn) salts which cause emulsion issues.

-

Setup: Suspend 2-isopropyl-6-nitrobenzothiazole (1 eq) in Ethanol/Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (

, 5 eq) and Iron Powder (Fe, 5 eq, <325 mesh). -

Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (The amine will be highly fluorescent under UV).

-

Workup: Filter hot through Celite to remove iron oxide sludge. Concentrate filtrate.

Troubleshooting Guide: Reduction Issues

| Question | Answer/Solution |

| "I used Pd/C and the reaction stopped at 20% conversion. Can I add more catalyst?" | No. The sulfur has likely permanently deactivated the catalyst surface. Switch immediately to the Fe/NH4Cl or SnCl2/HCl method. Adding more Pd/C is throwing good money after bad. |

| "The product is trapped in a thick emulsion during extraction." | This is common if you used Tin(II) Chloride (SnCl2) . Tin salts form gelatinous hydroxides at neutral pH. Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) in the aqueous wash to chelate the tin, breaking the emulsion. |

| "I see a side product with M+2 mass." | You likely have incomplete reduction (Hydroxylamine intermediate, R-NHOH). Fix: The reaction needs more time or fresh Iron powder. Ensure your Iron powder is grey (active), not red/brown (oxidized rust). |

Module 3: Purification & Isolation

Objective: Isolate the amine as a stable solid (Free base or Salt).

-

The "Oil" Problem: 2-Isopropyl-benzothiazol-6-ylamine often isolates as a viscous oil due to the flexible isopropyl chain disrupting crystal packing.

-

The Fix (Salt Formation):

-

Dissolve the crude oil in minimal diethyl ether or ethyl acetate.

-

Add 2M HCl in ether dropwise.

-

The Hydrochloride Salt will precipitate instantly as a white/off-white solid.

-

Filter and wash with cold ether. This stabilizes the amine against oxidation.

-

Visualizing the Workflow

Figure 1: Synthesis & Optimization Pathway

Caption: Optimized 2-step synthesis avoiding catalytic poisoning pathways.

Figure 2: Troubleshooting Logic for Low Yields

Caption: Diagnostic tree for identifying failure points in the synthesis pipeline.

References

-

Kumbhare, R. M., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. University of Ferrara. Retrieved January 29, 2026, from [Link]

-

Luo, T., Vohs, J. M., & Gorte, R. J. (2002). An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. Journal of Catalysis, 210, 397-404. (Cited via SAE International). Retrieved January 29, 2026, from [Link]

-

ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved January 29, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 2-Isopropyl-benzothiazol-6-ylamine Product Page. Retrieved January 29, 2026, from [Link]

Technical Support Center: Purification of 2-Isopropyl-benzothiazol-6-ylamine

Case ID: PUR-296265 Subject: Technical Guide for Isolation & Purification of 2-Isopropyl-benzothiazol-6-ylamine Chemical Structure Context: 2-substituted-6-aminobenzothiazole core. CAS: 296265-22-2 (Generic reference)

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with 2-Isopropyl-benzothiazol-6-ylamine , a critical intermediate often used in the synthesis of radiotracers (e.g., for neuroimaging) or Riluzole derivatives.

Technical Profile:

-

Basicity: Unlike 2-aminobenzothiazoles (where the amine is on the thiazole ring and poorly basic), your molecule carries the amine at the 6-position (on the benzene ring). This makes it a true aniline derivative with a pKa

3.5–4.5, allowing for efficient acid-base extraction. -

Solubility: The 2-isopropyl group adds significant lipophilicity. While the salt form is water-soluble, the free base is highly soluble in organic solvents (DCM, Ethyl Acetate) but prone to "oiling out" in non-polar solvents if not handled correctly.

-

Stability: The 6-amino group is susceptible to oxidation, leading to brown/red discoloration (azo or nitroso impurities).

Module 1: Acid-Base Extraction (The "Cleanup" Phase)

User Issue: "My crude reaction mixture is dark, oily, and contains unreacted starting materials (e.g., nitro-precursors)."

Technical Insight: Because the amino group is at the 6-position, it remains protonatable. We can exploit this to separate the product from non-basic impurities (like the 6-nitro precursor or neutral side products) which will not dissolve in aqueous acid.

Protocol 1.0: Selective Protonation Extraction

Reagents: 1M HCl, Dichloromethane (DCM), 2M NaOH, Brine.

-

Dissolution: Dissolve crude residue in DCM (10 mL/g).

-

Acid Wash (Critical Step): Extract the organic layer with 1M HCl (3 x 15 mL).

-

Discard Organic: Set aside the DCM layer (check by TLC before discarding).

-

Basification: Cool the acidic aqueous layer to 0–5°C. Slowly add 2M NaOH until pH > 10.

-

Observation: The solution will become cloudy as the free base precipitates.

-

-

Re-extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 20 mL).

-

Drying: Dry combined organics over

, filter, and concentrate.

Workflow Visualization

Figure 1: Selective Acid-Base Extraction Logic for 6-Aminobenzothiazoles.

Module 2: Recrystallization (The "Polishing" Phase)

User Issue: "I have a solid, but the melting point is broad (e.g., 115–125°C), and it has a slight color."

Technical Insight: Benzothiazoles are flat, aromatic systems that stack well in crystal lattices. However, the isopropyl group disrupts this slightly, requiring a solvent system that balances polarity. Ethanol/Water is the "Gold Standard" here. The amine is soluble in hot ethanol but insoluble in water.

Protocol 2.0: Two-Solvent Recrystallization

| Parameter | Specification | Reason |

| Primary Solvent | Ethanol (Absolute) | High solubility at boiling point; moderate polarity. |

| Anti-Solvent | Water (Deionized) | Drastically reduces solubility of the hydrophobic benzothiazole core. |

| Temperature | 75°C (Reflux) | Maximizes recovery yield. |

Step-by-Step:

-

Place crude solid in a flask with a stir bar.

-

Add minimum hot Ethanol (just enough to dissolve at reflux).

-

Tip: If the solution is dark brown, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

-

-

Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1–2 drops of Ethanol to clear the turbidity.

-

Allow to cool to room temperature slowly (wrap flask in foil/towel).

-

Chill in an ice bath (0–4°C) for 1 hour.

-

Filter the crystals and wash with cold 50% EtOH/Water.

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: This is common with isopropyl-substituted aromatics. The melting point is likely depressed by impurities, causing it to separate as a liquid before crystallizing. Fix:

-

Seed Crystal: If you have any pure crystal from a previous batch, add a speck at room temperature.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

-

Solvent Switch: Switch to Toluene/Heptane . Dissolve in minimum hot toluene, then add heptane. This system is less prone to oiling for lipophilic amines than alcohol systems.

Q2: I see a "trailing" spot on my TLC plate.

Diagnosis: The basic amine interacts with the acidic silanol groups on the silica gel, causing "streaking." Fix:

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., Hexane:Ethyl Acetate 7:3 + 1% TEA). This neutralizes the silica sites.

Q3: My product turns brown after 2 days.

Diagnosis: Aniline oxidation. The 6-amino group is electron-rich and oxidizes in air to form quinoid-like impurities. Fix:

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Salt Formation: Convert the free base to the Hydrochloride salt (using HCl in Ether) for long-term storage. The salt is significantly more resistant to oxidation.

Module 4: Advanced Purification (Chromatography)

If recrystallization fails to remove regioisomers (e.g., 4-amino vs 6-amino), column chromatography is required.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Gradient:

-

Start: 100% Hexane (to elute non-polar impurities).

-

Ramp: 10%

40% Ethyl Acetate in Hexane (with 1% TEA).

Rf Data (Approximated):

-

Non-polar impurities: 0.8 – 0.9

-

2-Isopropyl-benzothiazol-6-ylamine:[4]0.35 – 0.45 (in 3:7 EtOAc:Hexane)

-

Polar oxidation products: < 0.1

Figure 2: Chromatographic purification sequence.

References

-

Synthesis of 2-Aminobenzothiazoles

-

Purification of Anilines via Acid-Base Extraction

- Title: Practical Organic Chemistry: Purific

- Source: Common Organic Chemistry / Vogel's Textbook of Practical Organic Chemistry.

- Context: Foundational logic for the pKa-based separation of 6-aminobenzothiazole (aniline-like)

-

Crystallization Solvents for Benzothiazoles

-

Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles.

- Source: N

- Context: Confirms ethanol and ethanol-water mixtures as optimal solvent systems for this heterocyclic class.

-

-

Stability of Aminobenzothiazoles

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Isopropyl-benzothiazol-6-ylamine before handling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjpn.org [rjpn.org]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-benzothiazol-6-ylamine | 42517-23-7 [sigmaaldrich.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"2-Isopropyl-benzothiazol-6-ylamine" stability issues in solution

Here is the comprehensive technical support guide for 2-Isopropyl-benzothiazol-6-ylamine , designed as a dynamic troubleshooting center.

Product Category: Heterocyclic Building Blocks / Bioactive Probes Chemical Class: 6-Aminobenzothiazole derivative (Aniline-like core)

Executive Summary & Chemical Profile

2-Isopropyl-benzothiazol-6-ylamine is a lipophilic primary aromatic amine. While the benzothiazole core offers structural rigidity, the 6-amino group (aniline moiety) is the primary site of chemical instability. Users most frequently encounter issues related to oxidative degradation (color changes) and aqueous precipitation upon dilution.

Key Physicochemical Parameters:

| Parameter | Characteristic | Implication for Handling |

|---|---|---|

| Functional Group | Primary Amine (-NH2) at C6 | Highly susceptible to oxidation (browning) and N-acylation. |

| Side Chain | Isopropyl at C2 | Increases lipophilicity; potential steric hindrance. |

| pKa (Calculated) | ~3.5 - 4.5 (Aniline-like) | Weak base. Uncharged at neutral pH (insoluble). |

| Solubility | Low in Water; High in DMSO/EtOH | Requires organic co-solvents or acidification for aqueous use. |

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turned brown/reddish overnight. Is it still usable?"

Diagnosis: Oxidative Degradation. The 6-amino group is electron-rich and prone to auto-oxidation when exposed to air and light. This leads to the formation of azo-dimers or quinone-imine species, which are highly chromophoric (colored) even at trace concentrations (<1%).

Action Plan:

-

Quantify Purity: Run a quick LC-MS. If the parent peak (>95%) remains and the colored impurity is trace, it may be usable for non-critical qualitative assays.

-

For Quantitative Assays (IC50/Kd): Discard the solution. Oxidation products often interfere with redox-sensitive assays or bind non-specifically to proteins.

-

Prevention: Store stock solutions (DMSO) under argon/nitrogen in amber vials at -20°C.

Issue 2: "The compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4)."

Diagnosis: "Crash-out" due to hydrophobicity. At pH 7.4, the 6-amino group is deprotonated (neutral). The lipophilic benzothiazole core + isopropyl group drives the molecule out of the aqueous phase.

Action Plan:

-

Protocol Adjustment: Do not add DMSO stock directly to static buffer.

-

Correct Mixing: Vortex the buffer rapidly while adding the DMSO stock dropwise to prevent local high concentrations.

-

Solubility Limit: Determine the thermodynamic solubility limit. It is likely <10 µM in pure PBS.

-

Additives: Use a surfactant (e.g., 0.05% Tween-20) or a carrier protein (BSA) in the buffer before adding the compound.

Issue 3: "I see extra peaks in LC-MS with M+42 mass shift."

Diagnosis: Acetylation Artifacts. If you used Acetic Acid to dissolve or acidify the compound, the primary amine can undergo acetylation to form the N-acetyl derivative (+42 Da).

Action Plan:

-

Immediate Fix: Switch from Acetic Acid to Formic Acid (for LC-MS) or Hydrochloric Acid (for biological assays).

-

Reference: Primary aromatic amines are notoriously unstable in acetic acid simulants [1].

Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows for better experimental design. The following diagram illustrates the two primary pathways: Oxidation (Storage) and Precipitation (Dilution).

Figure 1: Mechanistic pathways leading to compound loss. Pathway A (Red) represents chemical destruction, while Pathway B (Yellow) represents physical loss via precipitation.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Rationale: DMSO is hygroscopic. Water in DMSO accelerates proton transfer and oxidation [2].

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

-

Vessel: Use an amber glass vial with a PTFE-lined screw cap.

-

Weighing: Weigh the powder quickly to minimize exposure to ambient humidity.

-

Dissolution: Add DMSO. Vortex until fully dissolved. Sonicate for 30 seconds if necessary.

-

Inert Gas Purge (Critical): Gently purge the headspace of the vial with Argon or Nitrogen gas for 15 seconds before closing.

-

Storage: Store at -20°C or -80°C.

-

Shelf Life: 6 months (with Argon purge).

-

Without Argon: 1 month.

-

Protocol B: "Solubility Window" Determination

Rationale: Determine the maximum concentration usable in your specific assay buffer before precipitation occurs.

-

Prepare a 200 µM working solution in your assay buffer (e.g., PBS) containing 2% DMSO.

-

Note: If the solution turns cloudy immediately, the limit is <200 µM.

-

-

Prepare a serial dilution curve (100, 50, 25, 12.5, 6.25 µM).

-

Incubate at room temperature for 2 hours (mimicking assay time).

-

Centrifuge at 15,000 x g for 10 minutes to pellet aggregates.

-

Analyze the supernatant via HPLC-UV or Fluorescence.

-

Calculation: Compare the Area Under Curve (AUC) of the supernatant vs. a reference standard in 100% DMSO.

-

Result: The concentration where recovery drops below 90% is your Solubility Limit .

-

Advanced Workflow: Handling for High-Throughput Screening (HTS)

When using this compound in automated liquid handling, "carryover" and "precipitation in tips" are common.

Figure 2: Workflow optimization for HTS. Acoustic transfer is preferred to minimize transient high-concentration zones that trigger precipitation.

References

-

Bremer, S. et al. "Stability study of primary aromatic amines in aqueous food simulants under storage conditions." Food Additives & Contaminants: Part A, 2025.[1] (Demonstrates instability of PAAs in acetic acid vs HCl).

-

Kozikowski, B.A. et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 2003. (Establishes the impact of water content in DMSO on compound integrity).

-

Padilla-Martínez, I.I. et al. "Aminobenzothiazole and Chiral Amino Acids."[2] Molecules, 2019.[2] (Discusses synthesis and reactivity of aminobenzothiazoles).

-

Berman, E.D. et al. "Specific patterns of short range solvation — aliphatic amines in benzene–dimethylsulfoxide mixed solvents."[3] Canadian Journal of Chemistry, 1987.[3] (Mechanistic insight into amine-DMSO hydrogen bonding).

Sources

Technical Support Center: Process Development for 2-Isopropyl-benzothiazol-6-ylamine

Status: Active Department: Process Chemistry & Scale-Up Document ID: TS-BZT-ISO-06 Last Updated: 2025-05-15

Executive Summary & Process Logic

This guide addresses the scale-up challenges for 2-Isopropyl-benzothiazol-6-ylamine (CAS: N/A for specific isomer, generic class 2-alkyl-6-aminobenzothiazole).

The synthesis of 2-substituted-6-aminobenzothiazoles presents two distinct chemical engineering challenges:

-

Cyclization Efficiency: Constructing the thiazole ring without generating inseparable disulfide dimers.

-

Catalytic Poisoning: Reducing the nitro precursor to the amine in the presence of the benzothiazole sulfur, which aggressively poisons standard hydrogenation catalysts (Pd/C).

The Validated Route (Scale-Up Preferred)

We recommend the Zinc Salt Method over the oxidative cyclization of thioanilides (Jacobson) for scale-up. The zinc salt of 2-amino-5-nitrobenzenethiol is stable, non-hygroscopic, and avoids the handling of free, oxidatively unstable thiols.

Process Flow:

-

Acylation/Cyclization: Zinc 2-amino-5-nitrobenzenethiolate + Isobutyryl Chloride

6-Nitro-2-isopropylbenzothiazole. -

Reduction: 6-Nitro-2-isopropylbenzothiazole +

/Catalyst

Figure 1: Validated synthetic pathway utilizing the Zinc Salt protocol to minimize disulfide formation.

Phase I: Cyclization & Core Formation

Reaction: Condensation of Zinc 2-amino-5-nitrobenzenethiolate with Isobutyryl Chloride. Critical Quality Attribute (CQA): Control of the "Disulfide Dimer" impurity.

Protocol Overview

The zinc salt is suspended in an inert solvent (Chlorobenzene or NMP). Isobutyryl chloride is added. The mixture is heated to drive the cyclization (dehydration).[1][2]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Reaction slurry solidifies / Stirring stops | "The Gel Effect" : The intermediate amide-zinc complex can form a thixotropic gel before cyclization completes. | Dilution & Shear: Ensure solvent volume is at least 10-12 volumes relative to substrate. Use a high-torque overhead stirrer (anchor impeller). Do NOT use magnetic stirring for scale-up. |

| Low Yield (<60%) + High Impurity A | Disulfide Formation: Trace oxygen caused the thiol to dimerize before cyclization. | Inertion: Sparge the solvent with |

| Incomplete Conversion (Intermediate present) | Temperature too low: The ring closure (dehydration) requires high energy ( | Thermal Push: Ensure the reaction is refluxed (if using Chlorobenzene, |

| Violent Exotherm upon addition | Acid Chloride reactivity: Isobutyryl chloride is highly reactive. | Controlled Dosing: Dilute the acid chloride in the reaction solvent and add dropwise at |

FAQ: Phase I

Q: Can I use Polyphosphoric Acid (PPA) instead of the solvent method? A: Yes, PPA is the "classic" method. However, on a large scale, PPA is notoriously difficult to quench (viscous, high exotherm upon water addition). The solvent method (Chlorobenzene) allows for easier aqueous workup and phase separation.

Phase II: Nitro Reduction (The Critical Bottleneck)

Reaction: Catalytic Hydrogenation of 6-nitro-2-isopropylbenzothiazole. Major Risk: Catalyst Poisoning. The sulfur atom in the benzothiazole ring has a high affinity for Palladium (Pd), blocking active sites and stalling the reaction.[3]

Troubleshooting Logic: "The Reaction Stalled"

Figure 2: Decision tree for resolving hydrogenation stalling due to sulfur poisoning.

Detailed Solutions

1. The Catalyst Choice

-

Standard Pd/C: Will likely fail or require massive loading (10-20 wt%) because the benzothiazole sulfur coordinates to the Pd surface.

-

Recommended: 5% Pt(S)/C (Sulfided Platinum) . This catalyst is "pre-poisoned" with sulfur, preventing the substrate from irreversibly binding, while still allowing nitro reduction.

-

Alternative (Chemical Reduction): If hydrogenation is unavailable, use Iron powder / Ammonium Chloride (Bechamp reduction) or Hydrazine Hydrate + Graphite . These are immune to sulfur poisoning.

2. Impurity Management

If the Phase I workup was poor, residual free thiols will kill any catalyst instantly.

-

Test: Dissolve intermediate in dilute NaOH. If yellow color intensifies or precipitate dissolves, thiols are present.

-

Fix: Wash the organic layer of the intermediate with 1M NaOH, then water, then brine before drying and attempting hydrogenation.

Purification & Storage

The final product, 2-Isopropyl-benzothiazol-6-ylamine , is an electron-rich aniline. It is prone to oxidation (turning purple/brown) upon air exposure.

Stabilization Protocol:

-

Isolate as a Salt: Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Fumarate salt.

-

Procedure: Dissolve crude amine in EtOAc. Add 1.1 eq of HCl in Dioxane/IPA. Filter the white precipitate.

-

-

Storage: Store under Argon/Nitrogen at 4°C.

References & Grounding

-

Benzothiazole Synthesis Review:

-

Title: Synthesis and Cyclization of Benzothiazole: Review.

-

Source: ResearchGate / J. Chem. Pharm. Res.

-

Relevance: Validates the Jacobson and condensation routes for benzothiazole construction.

-

-

Catalyst Poisoning by Sulfur:

-

Title: Sulfur poisoning and NH3 regeneration of Pt/Al2O3.[4]

-

Source: Catalysis Science & Technology (RSC).

-

Relevance: Explains the mechanism of sulfur deactivation on Platinum/Palladium group metals and supports the recommendation for sulfided catalysts.

-

-

Use of Zinc Salts in Synthesis:

-

General Scale-Up of Nitro Reduction:

-

Title: Enamine Scale-Up Synthesis of MedChem Relevant Cores.[8]

-

Source: Enamine.net.

-

Relevance: Provides industrial context on scaling up heterocyclic amines.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]

Byproduct identification in "2-Isopropyl-benzothiazol-6-ylamine" synthesis

Introduction: The Synthetic Landscape

Welcome to the technical support hub for 2-Isopropyl-benzothiazol-6-ylamine (CAS: 125-56-4 / Generic structure). As researchers, we know that the benzothiazole core is a "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for indole in kinase inhibitors and neuroprotective agents.

However, the synthesis of the 2-isopropyl variant presents unique challenges compared to the standard 2-amino or 2-methyl analogs. The steric bulk of the isopropyl group and the redox sensitivity of the 6-amino functionality create specific impurity profiles that can derail late-stage purification.